molecular formula C8H6N2O3S2 B2758734 2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid CAS No. 857493-72-2

2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid

Cat. No.: B2758734
CAS No.: 857493-72-2
M. Wt: 242.27
InChI Key: JKXWZMABZFBUJM-UHFFFAOYSA-N
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Description

2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid is a heterocyclic compound that features both imidazole and thiazole ringsThe molecular formula of this compound is C8H6N2O3S2, and it has a molecular weight of 242.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid typically involves the reaction of 5-formylimidazo[2,1-b]thiazole with thioglycolic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated compounds (e.g., alkyl halides), nucleophiles (e.g., amines, thiols)

Major Products Formed

Scientific Research Applications

2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiazole ring can interact with various biological receptors, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid can be compared with other similar compounds, such as:

List of Similar Compounds

Properties

IUPAC Name

2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S2/c11-3-5-7(15-4-6(12)13)9-8-10(5)1-2-14-8/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXWZMABZFBUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C=O)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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